molecular formula C14H15NO4 B1365199 Diethyl 2-(4-cyanophenyl)malonate CAS No. 201404-26-4

Diethyl 2-(4-cyanophenyl)malonate

Cat. No.: B1365199
CAS No.: 201404-26-4
M. Wt: 261.27 g/mol
InChI Key: XKGWMWFGOLJWRZ-UHFFFAOYSA-N
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Description

Diethyl 2-(4-cyanophenyl)malonate is an organic compound with the molecular formula C14H15NO4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 4-cyanophenyl group and two ethyl ester groups. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-cyanophenyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-cyanobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-cyanophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Ethanol, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products

    Alkylation: α-Substituted diethyl malonates

    Hydrolysis: 4-cyanophenylmalonic acid

    Decarboxylation: 4-cyanophenylacetic acid

Properties

IUPAC Name

diethyl 2-(4-cyanophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)12(14(17)19-4-2)11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGWMWFGOLJWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471431
Record name Diethyl (4-cyanophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201404-26-4
Record name Diethyl (4-cyanophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl malonate (0.49 mol) was added at approximately 60° C. over 2 hours to a suspension of sodium hydride (0.51 mol) in 140 ml of 1,4-dioxane. After stirring for a further 10 min, 0.05 mol of CuBr were added. After 15 min, 0.25 mol of 4-cyanobromobenzene in 10 ml of dioxane were added. The reaction mixture was maintained at 100° C. for approximately 14 hours and then, at approximately 15° C., 35 ml of 12N hydrochloric acid were slowly added. The precipitate was filtered off and the filtrate was extracted with diethyl ether. After phase separation, the organic phase was dried and then freed from the solvent. 32 g of the title compound remained.
Quantity
0.49 mol
Type
reactant
Reaction Step One
Quantity
0.51 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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